(R)-2-Amino-3-(methylthio)propan-1-OL hcl
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H12ClNOS |
|---|---|
Molecular Weight |
157.66 g/mol |
IUPAC Name |
(2R)-2-amino-3-methylsulfanylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C4H11NOS.ClH/c1-7-3-4(5)2-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m1./s1 |
InChI Key |
FEAJTAUYKAJSDO-PGMHMLKASA-N |
Isomeric SMILES |
CSC[C@@H](CO)N.Cl |
Canonical SMILES |
CSCC(CO)N.Cl |
Origin of Product |
United States |
Significance of Chiral Amino Alcohols in Contemporary Organic Synthesis
Chiral amino alcohols are organic compounds that contain both an amine and an alcohol functional group, with at least one stereocenter, making them chiral. These structures are of paramount importance in modern organic chemistry. acs.orgnih.gov They are highly valued as versatile building blocks for the synthesis of natural products, pharmaceuticals, and agrochemicals. acs.orgwestlake.edu.cn Many biologically active molecules, including numerous commercial drugs, incorporate the chiral amino alcohol motif as a key structural feature. acs.orgfrontiersin.org
The utility of chiral amino alcohols extends to their application in asymmetric catalysis, where they are used as chiral ligands for metal-catalyzed reactions and as organocatalysts. acs.orgnih.govum.edu.my The presence of both a nitrogen and an oxygen atom allows them to coordinate effectively with metal centers, creating a specific chiral environment that can direct the stereochemical outcome of a reaction with high selectivity. um.edu.myalfa-chemistry.com The development of efficient methods to synthesize these compounds, such as asymmetric aminohydroxylation, the opening of epoxides and aziridines, and the reduction of α-amino ketones, remains an active area of research due to their significant demand. acs.orgwestlake.edu.cnresearchgate.net
Contextualizing R 2 Amino 3 Methylthio Propan 1 Ol Hcl Within Chiral Building Block Chemistry
(R)-2-Amino-3-(methylthio)propan-1-OL HCl, also known as (R)-methioninol hydrochloride, is a specific chiral amino alcohol derived from the amino acid D-methionine. Its structure is characterized by an amino group and a primary alcohol group attached to a propane (B168953) backbone, with a methylthio group at the C3 position and a defined (R) configuration at the C2 chiral center. smolecule.com This unique combination of functional groups—amine, hydroxyl, and methylthio—within a specific stereochemical arrangement makes it a valuable chiral building block. smolecule.com
The hydrochloride salt form enhances the compound's stability and solubility in certain solvents. smolecule.com Its distinct structure allows it to be used as a precursor in the synthesis of more complex chiral molecules, particularly in the pharmaceutical industry where stereochemistry is critical for biological activity. smolecule.com For instance, it serves as an important intermediate in the synthesis of various biologically active compounds where the specific (R)-enantiomer is required. smolecule.comresearchgate.net
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (2R)-2-amino-3-methylsulfanylpropan-1-ol;hydrochloride |
| Molecular Formula | C4H12ClNOS |
| Molecular Weight | 157.66 g/mol |
| Canonical SMILES | CSCC(CO)N.Cl |
Table based on data from reference smolecule.com.
Historical Development and Research Trajectory of Amino Alcohol Precursors
Asymmetric Synthesis Strategies for this compound
Asymmetric synthesis aims to create the desired chiral center from achiral or prochiral starting materials, offering greater flexibility in molecular design compared to chiral pool methods. youtube.comyoutube.com
Biocatalysis offers a powerful and environmentally friendly approach to producing enantiomerically pure compounds under mild reaction conditions. rsc.org Enzymes like transaminases and reductases are particularly useful for synthesizing chiral amines and alcohols. nih.gov
A potential enzymatic route to (R)-2-Amino-3-(methylthio)propan-1-OL involves the asymmetric reductive amination of a keto-alcohol precursor, 1-hydroxy-3-(methylthio)propan-2-one. In this process, a transaminase enzyme, specifically an R-selective transaminase, catalyzes the transfer of an amino group from an amine donor (such as isopropylamine) to the ketone, directly forming the desired (R)-amino alcohol with high enantioselectivity. google.com The process often requires a coenzyme like pyridoxal phosphate (PLP). google.com
Alternatively, dehydrogenases or reductases can be used for the enantioselective reduction of a prochiral ketone precursor. google.com For instance, the reduction of an α-azido ketone intermediate could yield an azido alcohol, which is then reduced to the final amino alcohol. This chemoenzymatic strategy has been successfully applied in the synthesis of related chiral amino alcohols.
| Enzyme Class | Substrate | Transformation | Key Advantage |
|---|---|---|---|
| Transaminase (R-selective) | 1-hydroxy-3-(methylthio)propan-2-one | Asymmetric reductive amination | Direct formation of the chiral amine center with high enantiomeric excess (ee). |
| Dehydrogenase / Reductase | 3-(Methylthio)-2-oxopropyl azide | Enantioselective ketone reduction | Produces a chiral azido alcohol precursor, which can be cleanly reduced to the amine. |
| Yeast (e.g., Saccharomyces cerevisiae) | L-Methionine | Ehrlich Pathway | Can produce related flavor alcohols like 3-(methylthio)-1-propanol, demonstrating metabolic potential. nih.gov |
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent diastereoselective reaction. wikipedia.org After the new stereocenter is formed, the auxiliary is removed and can often be recycled. wikipedia.orgsigmaaldrich.com Evans oxazolidinones are a well-established class of chiral auxiliaries used in asymmetric alkylation and aldol (B89426) reactions. williams.edu
In a hypothetical synthesis of (R)-2-Amino-3-(methylthio)propan-1-OL using this method, an achiral N-acyl oxazolidinone (e.g., derived from glycine) could be used. Deprotonation with a strong base like lithium diisopropylamide (LDA) would form a chiral enolate. This enolate could then react with an electrophile such as methylthiomethyl chloride (CH₃SCH₂Cl) in a diastereoselective alkylation step. The stereochemistry of the newly formed C-N bond is controlled by the steric hindrance of the auxiliary. Finally, reductive cleavage of the auxiliary from the product would yield the desired chiral amino alcohol. This strategy provides a robust and predictable method for establishing the stereocenter. nih.gov
Asymmetric hydrogenation is one of the most efficient methods for the enantioselective synthesis of chiral molecules, particularly alcohols and amines. nih.govresearchgate.net This process typically involves the hydrogenation of a prochiral substrate (e.g., a ketone, imine, or enamine) using a transition metal catalyst, such as rhodium or ruthenium, complexed with a chiral ligand. mdpi.com
A viable strategy for synthesizing (R)-2-Amino-3-(methylthio)propan-1-OL would be the asymmetric hydrogenation of a suitable prochiral ketone precursor. For example, the hydrogenation of N-protected 2-amino-1-hydroxy-3-(methylthio)propan-2-one could be performed using a chiral catalyst system. The choice of ligand is crucial for achieving high enantioselectivity. Another approach combines asymmetric catalysis with a chiral auxiliary formed in situ. nih.govmorressier.com In such a process, a propargylic amine could undergo a palladium-catalyzed carboetherification to form a chiral oxazolidine, which then directs a subsequent diastereoselective hydrogenation of a double bond before being cleaved to reveal the chiral amino alcohol. nih.govmorressier.com This innovative method merges the benefits of both catalytic and auxiliary-based approaches. nih.gov
Novel Synthetic Routes and Reaction Development for this compound
The development of novel synthetic pathways to this compound, also known as (R)-methioninol hydrochloride, is driven by the need for more sustainable and efficient chemical processes. Contemporary research focuses on minimizing intermediate isolation steps, reducing waste, and achieving high levels of stereocontrol.
Exploration of Multicomponent and Cascade Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a powerful tool in modern organic synthesis. Similarly, cascade reactions, in which a series of intramolecular transformations are triggered by a single event, allow for the rapid construction of complex molecular architectures from simple precursors.
While specific literature detailing a multicomponent or cascade reaction for the direct synthesis of this compound is not abundant, the principles of these reactions are widely applied to the synthesis of structurally related β-amino alcohols and thioethers. For instance, a conceptual three-component reaction could involve an aldehyde, an amine, and a sulfur-containing nucleophile.
Conceptual Multicomponent Approach:
| Component A | Component B | Component C | Catalyst/Conditions | Potential Product |
| 2-(Methylthio)acetaldehyde | Ammonia (B1221849) | A reducing agent (e.g., borohydride) | Chiral catalyst | (R)-2-Amino-3-(methylthio)propan-1-ol |
| Methional | A cyanide source | A chiral amine | Acid/Base catalysis | Chiral aminonitrile precursor |
This table represents a conceptual framework, as specific documented examples for this exact molecule are scarce.
Enzymatic cascade reactions have shown considerable promise in the synthesis of chiral amino alcohols. These biocatalytic systems can combine several reaction steps in a single pot under mild conditions, often with high enantioselectivity. An enzymatic cascade to produce a methioninol analogue could, for example, involve a transaminase to introduce the amino group, followed by a reductase to convert a carbonyl group to the final alcohol.
One-Pot Tandem Reactions for this compound Analogue Synthesis
One-pot tandem reactions are a subset of cascade reactions where multiple bond-forming events occur sequentially without the isolation of intermediates. This approach significantly enhances synthetic efficiency. The synthesis of analogues of this compound can be achieved through such tandem processes.
A notable example in the synthesis of a related chiral aminothiolane, which is a cyclized analogue, starts from D-methionine. The process involves the reduction of the carboxylic acid to an alcohol, followed by protection of the amino group. The crucial step is a one-pot tandem hydroxyl activation and intramolecular cyclization. This reaction proceeds by activating the hydroxyl group, which then undergoes an intramolecular nucleophilic substitution by the sulfur atom, leading to the formation of the thiolane ring.
Illustrative Tandem Reaction for an Analogue:
| Starting Material | Reagents | Key Transformations | Product | Overall Yield |
| N-Ts-D-methioninol | 1. Methanesulfonyl chloride, Pyridine (0 °C) 2. Heat (70 °C) | Hydroxyl activation (mesylation) followed by intramolecular S-alkylation (cyclization) | (R)-4-Methyl-N-(tetrahydrothiophen-3-yl)benzenesulfonamide | 89% |
| (R)-4-Methyl-N-(tetrahydrothiophen-3-yl)benzenesulfonamide | HBr, Phenol | Deprotection of the tosyl group | (R)-3-Aminothiolane | Good |
This data is based on the synthesis of a cyclized analogue and illustrates the principle of tandem reactions.
These advanced synthetic methodologies, characterized by their elegance and efficiency, are paving the way for more environmentally benign and economically viable routes to chiral building blocks like this compound and its derivatives. The continued exploration of multicomponent, cascade, and one-pot tandem reactions is expected to yield even more direct and versatile synthetic strategies in the future.
Enantioselectivity and Diastereoselectivity in Reactions Involving this compound
This compound, often converted into a more rigid oxazolidinone structure, is a powerful chiral auxiliary for directing the stereochemical course of reactions. By temporarily incorporating this chiral fragment into a prochiral substrate, one face of the molecule is effectively shielded, leading to the preferential formation of one diastereomer.
A prominent application of such chiral auxiliaries is in the diastereoselective alkylation of enolates. For instance, N-acyl oxazolidinones derived from amino alcohols can be deprotonated to form a chiral enolate, which then reacts with an electrophile. The bulky substituent at the C4 position of the oxazolidinone, originating from the side chain of the parent amino alcohol, dictates the direction of approach of the electrophile. In the case of an oxazolidinone derived from (R)-2-Amino-3-(methylthio)propan-1-ol, the (methylthio)methyl group at the (R)-configured stereocenter would guide the formation of a new stereocenter with a predictable configuration.
Table 1: Diastereoselective Alkylation of Chiral N-Acyl Oxazolidinones This table is representative of the high diastereoselectivity achieved with chiral oxazolidinone auxiliaries in alkylation reactions.
| Auxiliary Precursor | Electrophile | Base | Diastereomeric Ratio (d.r.) |
| (S)-Valine | Benzyl (B1604629) bromide | LDA | 99:1 |
| (S)-Phenylalanine | Methyl iodide | NaHMDS | 97:3 |
| (4R,5S)-4-methyl-5-phenyloxazolidinone | Propyl iodide | LiHMDS | 95:5 |
Analysis and Prevention of Epimerization in Synthetic Pathways Utilizing this compound
The most likely point of epimerization is at the α-carbon to the carbonyl group in N-acyl oxazolidinone derivatives, especially during the enolization step. Prolonged exposure to strong bases or elevated temperatures can increase the risk of proton exchange and subsequent loss of stereochemical integrity. However, the formation of a chelated, six-membered ring transition state, often involving a Lewis acid like a boron or titanium species, can rigidify the structure and minimize the risk of epimerization.
In the context of peptide synthesis, where amino acid residues are coupled, epimerization is a well-documented side reaction. The use of certain coupling reagents or basic conditions can facilitate the formation of an oxazolone (B7731731) intermediate, which is prone to racemization at the α-carbon. While this compound is not an amino acid in the traditional sense for peptide chains, the principles of epimerization prevention are relevant when its derivatives are subjected to various reaction conditions.
Strategies to prevent epimerization include:
Use of low temperatures: Performing reactions at low temperatures (-78 °C is common) minimizes the kinetic energy available for undesirable side reactions, including epimerization.
Choice of base and solvent: The selection of a non-nucleophilic base of the appropriate strength and a suitable solvent system can significantly influence the stability of the chiral center.
Rapid reaction times: Minimizing the time the chiral substrate is exposed to potentially harsh conditions reduces the opportunity for epimerization.
Use of chelating metals: The formation of rigid, chelated intermediates can lock the conformation and prevent bond rotations that could lead to epimerization.
Influence of Chiral Environment on Reaction Outcomes with this compound
The chiral environment established by this compound derivatives is the cornerstone of their utility in asymmetric synthesis. When fashioned into a chiral auxiliary, such as an oxazolidinone, the substituent at the stereogenic center creates a sterically biased environment that directs the approach of incoming reagents.
In the case of an N-acyl oxazolidinone derived from (R)-2-Amino-3-(methylthio)propan-1-ol, the (methylthio)methyl group at the C4 position plays a crucial role. When the N-acyl group is converted to an enolate, the C4 substituent will preferentially occupy a pseudo-equatorial position in the resulting chelated transition state to minimize steric interactions. This arrangement effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side. This predictable mode of action allows for the synthesis of a specific diastereomer with high selectivity.
The following table provides a conceptual illustration of how the chiral auxiliary directs the stereochemical outcome in an aldol reaction.
Table 2: Conceptual Model for Diastereoselection in an Aldol Reaction This table illustrates the proposed mechanism for stereochemical control by a chiral oxazolidinone auxiliary.
| Step | Description | Stereochemical Implication |
| 1. Enolate Formation | The N-acyl oxazolidinone is treated with a Lewis acid and a base to form a Z-enolate. | The geometry of the enolate is crucial for the subsequent stereoselective step. |
| 2. Chelation | The Lewis acid (e.g., dialkylboron) chelates with the enolate oxygen and the carbonyl oxygen of the auxiliary. | A rigid, six-membered, chair-like transition state is formed. |
| 3. Facial Shielding | The substituent at the C4 position of the oxazolidinone (e.g., the (methylthio)methyl group) sterically shields one face of the enolate. | The aldehyde electrophile is forced to approach from the opposite, unshielded face. |
| 4. C-C Bond Formation | The nucleophilic attack of the enolate on the aldehyde proceeds through the favored transition state. | A new stereocenter is formed with a predictable relative configuration to the auxiliary's stereocenter. |
This reliable stereochemical control makes this compound a valuable starting material for the synthesis of complex chiral molecules.
Applications of R 2 Amino 3 Methylthio Propan 1 Ol Hcl As a Chiral Building Block in Organic Synthesis
Stereoselective Construction of Carbon-Carbon Bonds
One of the most powerful strategies in asymmetric synthesis is the use of chiral auxiliaries, which are stereogenic units temporarily attached to a prochiral substrate to direct a chemical reaction, leading to the formation of one stereoisomer in excess. After the desired transformation, the auxiliary can be cleaved and recycled. wikipedia.org Amino alcohols like (R)-2-amino-3-(methylthio)propan-1-ol are ideal precursors for some of the most successful classes of chiral auxiliaries, notably oxazolidinones.
The general approach involves the cyclization of the amino alcohol with a carbonate or phosgene (B1210022) source to form a 4-substituted oxazolidinone. researchgate.net This heterocyclic auxiliary can then be acylated, and the resulting N-acyl oxazolidinone can be deprotonated to form a chiral enolate. This enolate is conformationally rigid, with one face being effectively shielded by the substituent at the C4 position (derived from the amino alcohol's side chain). Consequently, when the enolate reacts with an electrophile, such as an alkyl halide, the alkylation occurs preferentially on the less sterically hindered face, leading to the highly diastereoselective formation of a new carbon-carbon bond. williams.edu The final step involves the hydrolytic removal of the auxiliary, which can be recovered, to yield an enantiomerically enriched carboxylic acid or its derivative. williams.edu
While (R)-2-amino-3-(methylthio)propan-1-ol is a suitable precursor for this methodology, the most commonly employed auxiliaries in the literature are derived from other amino alcohols like phenylalaninol or valinol. researchgate.net However, the underlying principle allows for its application in a similar fashion to control the stereochemistry of C-C bond formation.
Table 1: General Scheme for Chiral Auxiliary-Mediated Asymmetric Alkylation
| Step | Description | General Transformation |
|---|---|---|
| 1 | Auxiliary Formation | (R)-2-Amino-3-(methylthio)propan-1-ol is cyclized to form the corresponding chiral oxazolidinone. |
| 2 | Acylation | The oxazolidinone is N-acylated with a prochiral acyl group. |
| 3 | Diastereoselective Alkylation | The N-acyl oxazolidinone is converted to a chiral enolate, which reacts with an electrophile (e.g., R-X) to form a new C-C bond with high diastereoselectivity. |
| 4 | Auxiliary Cleavage | The chiral auxiliary is hydrolytically removed to release the enantiomerically pure product and allow for auxiliary recycling. |
Formation of Complex Chiral Heterocyclic Scaffolds using (R)-2-Amino-3-(methylthio)propan-1-OL HCl
The functional groups of (R)-2-amino-3-(methylthio)propan-1-ol make it a potential precursor for various chiral heterocycles.
Chiral 2-oxazolines are a critical class of heterocycles used extensively as ligands in asymmetric catalysis and as protecting groups for carboxylic acids. They are readily synthesized from chiral β-amino alcohols. The reaction of (R)-2-amino-3-(methylthio)propan-1-ol with a carboxylic acid, or a more reactive derivative like an acyl chloride or nitrile, followed by cyclization (dehydration), yields a chiral 2,4-disubstituted oxazoline (B21484). The stereocenter at C4, derived from the amino alcohol, directs subsequent stereoselective reactions when the oxazoline is used as a ligand.
The synthesis of chiral sulfur-containing heterocycles is an area of growing interest in medicinal and materials chemistry. researchgate.net While the thioether moiety in (R)-2-amino-3-(methylthio)propan-1-ol suggests its potential as a precursor for sulfur heterocycles like thiolanes, specific examples of its use for this purpose are not well-documented in the scientific literature. The formation of a thiolane ring from this molecule would require a complex sequence of reactions, likely involving demethylation of the thioether to a thiol, followed by an intramolecular cyclization that is not favored by the molecule's structure without significant modification.
The construction of polycyclic and fused-ring systems is a cornerstone of natural product synthesis. Chiral building blocks are essential for controlling the stereochemistry of these complex architectures. Although general strategies for building fused heterocycles are well-established, nih.gov the direct incorporation of (R)-2-amino-3-(methylthio)propan-1-ol into such systems appears to be a niche application that is not widely reported in the literature.
Role in Asymmetric Catalysis as a Ligand or Auxiliary
Chiral ligands are fundamental to asymmetric catalysis, where a small amount of a chiral metal-ligand complex can generate large quantities of an enantiomerically enriched product. Chiral amino alcohols are precursors to many successful ligand classes. The nitrogen and oxygen atoms of (R)-2-amino-3-(methylthio)propan-1-ol can coordinate to a metal center, forming a stable five-membered chelate ring.
This N,O-ligation motif is central to many ligand scaffolds, including:
Oxazolines: As mentioned previously, oxazolines derived from amino alcohols are key components of widely used ligands like bis(oxazolines) (BOX) and phosphino-oxazolines (PHOX). nih.gov These ligands have proven effective in a vast range of copper-, palladium-, and iridium-catalyzed reactions.
Aminoamide Silanols: Recent research has developed novel chiral ligands featuring a silanol (B1196071) and an aminoamide scaffold, which have been successful in copper-catalyzed N-H insertion reactions to produce unnatural amino acids. nih.govchemrxiv.org The synthesis of such ligands starts from amino acids, which are structurally related to amino alcohols.
Tetraaza Ligands: Chiral tetraaza ligands, often derived from chiral diamines, are highly effective in the asymmetric transfer hydrogenation of ketones, a key reaction for producing chiral alcohols. researchgate.net
By modifying the amine and alcohol functionalities, (R)-2-amino-3-(methylthio)propan-1-ol can be elaborated into a variety of bidentate or multidentate ligands, where the stereocenter adjacent to the nitrogen atom can effectively induce enantioselectivity in metal-catalyzed processes.
Precursor for Non-Proteinogenic Amino Acids and Peptidomimetics
Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 canonical protein-building blocks encoded by DNA. researchgate.net They are crucial components of many natural products and are invaluable tools in medicinal chemistry for designing peptide-based drugs, or peptidomimetics. williams.edu Incorporating NPAAs can enhance a peptide's resistance to enzymatic degradation, improve its conformational stability, and modify its biological activity.
(R)-2-Amino-3-(methylthio)propan-1-ol is the direct precursor to the NPAA D-methionine ((R)-2-amino-4-(methylthio)butanoic acid). nih.gov The synthetic relationship is straightforward:
Oxidation: The primary alcohol group of (R)-2-amino-3-(methylthio)propan-1-ol can be oxidized to a carboxylic acid using standard reagents to furnish D-methionine. The oxidation of methionine residues and their analogues is a well-studied process. nih.govnih.gov
D-methionine, once synthesized, can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. The resulting peptidomimetics, which contain this unnatural amino acid, are of significant interest for developing therapeutic agents with improved pharmacokinetic properties compared to their natural, all-L-amino acid counterparts.
Table 2: Research Findings on Precursor Applications
| Application | Key Transformation | Resulting Product Class | Significance |
|---|---|---|---|
| NPAA Synthesis | Oxidation of the primary alcohol | D-amino acid (D-methionine) nih.gov | Provides access to a key unnatural building block for drug design. |
| Peptidomimetic Design | Incorporation of D-methionine into a peptide sequence | Peptidomimetic | Can increase metabolic stability and modulate biological function. williams.edu |
Structural Elucidation and Derivatization of R 2 Amino 3 Methylthio Propan 1 Ol Hcl
Synthesis and Characterization of N-Functionalized Derivatives of (R)-2-Amino-3-(methylthio)propan-1-OL HCl
The primary amino group in (R)-2-amino-3-(methylthio)propan-1-ol is a key site for nucleophilic reactions, allowing for the straightforward synthesis of various N-functionalized derivatives. Common strategies include N-acylation to form amides and reductive amination to produce N-alkylated amines.
N-Acylation: N-acylation is a widely used method for modifying the amino group of amino alcohols. The reaction typically involves treating the amino alcohol with an acylating agent, such as an acid chloride, anhydride (B1165640), or an activated ester, in the presence of a base. A general method for the selective N-acylation of amino alcohols involves the formation of a mixed anhydride intermediate from a carboxylic acid and a sulfonyl chloride, which then reacts with the amino alcohol to yield the N-acyl derivative. google.com Another efficient procedure for the N-acylation of unprotected amino acids involves using readily available benzotriazolyl or succinimidyl carboxylates as the acylating agents. nih.gov These methods generally provide excellent yields and can be applied to generate a library of N-acyl derivatives of (R)-2-amino-3-(methylthio)propan-1-ol.
Reductive Amination (N-Alkylation): Reductive amination, or reductive alkylation, is a highly effective method for preparing secondary or tertiary amines from primary amines, avoiding the common issue of over-alkylation seen with direct alkylation using alkyl halides. masterorganicchemistry.com The process involves two steps: the reaction of the primary amine with an aldehyde or ketone to form an imine (or a carbinolamine intermediate), followed by the in-situ reduction of this intermediate to the corresponding alkylated amine. youtube.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are selective for the iminium ion over the carbonyl group of the starting aldehyde or ketone. masterorganicchemistry.comorganic-chemistry.org This allows for a one-pot reaction. By selecting different aldehydes or ketones, a wide variety of alkyl groups can be introduced onto the nitrogen atom. masterorganicchemistry.com
Table 1: Representative N-Functionalization Reactions This table presents hypothetical but chemically sound examples based on established methods.
| Product | Starting Material | Reagents and Conditions | Reaction Type |
|---|
Modification and Reactivity of the Hydroxyl Group in this compound
The primary hydroxyl group in (R)-2-amino-3-(methylthio)propan-1-ol can undergo reactions typical of alcohols, most notably esterification and etherification. However, the presence of the nucleophilic amino group necessitates careful selection of reaction conditions to achieve chemoselectivity for the hydroxyl group.
Esterification: Esterification of the hydroxyl group can be achieved under acidic conditions. A common and effective method for the esterification of amino acids is the Fischer-Speier esterification, which involves heating the amino acid in an alcohol (e.g., methanol (B129727) or ethanol) with a strong acid catalyst like gaseous HCl or sulfuric acid. A milder variant for preparing amino acid methyl esters uses trimethylchlorosilane (TMSCl) in methanol at room temperature, which generates HCl in situ. nih.gov This method is compatible with a wide range of natural and synthetic amino acids and provides good to excellent yields. nih.gov Direct condensation of an amino alcohol with a carboxylic acid at high temperatures (e.g., 180-220°C) can also lead to ester formation, though this may also result in amide formation or other side reactions. google.com
Etherification: The synthesis of ethers from the hydroxyl group typically requires converting it into a better leaving group or using a strong base to form an alkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis). In a molecule with an acidic N-H proton (in its hydrochloride salt form) and a basic amino group, these conditions must be chosen carefully to avoid side reactions at the nitrogen center. Protection of the amino group, for instance as a carbamate (B1207046) (e.g., Boc), is a common strategy to allow for selective modification of the hydroxyl group.
Table 2: Potential Reactions of the Hydroxyl Group This table presents hypothetical but chemically sound examples based on established methods.
| Product | Starting Material | Reagents and Conditions | Reaction Type |
|---|
Chemical Transformations of the Methylthio Moiety in this compound Analogues
The methylthio group (-SCH₃) is susceptible to oxidation and can be activated to participate in substitution and elimination reactions. These transformations are well-documented for the parent amino acid, methionine, and its derivatives. nih.gov
The sulfur atom in the methylthio group is readily oxidized. This oxidation is a stepwise process, first yielding a sulfoxide (B87167) and, upon further oxidation, a sulfone. nih.gov The oxidation of methionine and other sulfides can be achieved with various oxidizing agents. wikipedia.org
Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant. The selectivity of the oxidation—stopping at the sulfoxide or proceeding to the sulfone—can often be controlled by the reaction conditions, such as the stoichiometry of the oxidant, temperature, and the choice of catalyst. organic-chemistry.org For instance, organocatalytic systems, such as using 2,2,2-trifluoroacetophenone (B138007) with H₂O₂, can provide highly selective synthesis of either sulfoxides or sulfones by simply modifying the solvent system. organic-chemistry.org The oxidation to the sulfoxide introduces a new stereocenter at the sulfur atom, resulting in diastereomers. researchgate.net The further oxidation of the sulfoxide to the sulfone is generally irreversible in biological systems. nih.govresearchgate.net
Table 3: Oxidation of the Methylthio Group This table presents examples based on established methods for sulfide (B99878) oxidation.
| Product | Starting Material Analogue | Reagents and Conditions | Product Class |
|---|---|---|---|
| Methionine sulfoxide | Methionine | 1 eq. H₂O₂ or m-CPBA | Sulfoxide |
| Methionine sulfone | Methionine or Methionine sulfoxide | >2 eq. H₂O₂ or m-CPBA, heat | Sulfone |
| Various aryl/alkyl sulfoxides | Various aryl/alkyl sulfides | H₂O₂, 2,2,2-trifluoroacetophenone (cat.), aq. buffer | Sulfoxide organic-chemistry.org |
| Various aryl/alkyl sulfones | Various aryl/alkyl sulfides | H₂O₂, 2,2,2-trifluoroacetophenone (cat.), MeCN | Sulfone organic-chemistry.org |
The methylthio group is a poor leaving group. To make it susceptible to nucleophilic substitution or elimination, the sulfur atom must first be activated. This is typically achieved by converting the thioether into a sulfonium (B1226848) salt by reacting it with an alkylating agent, such as an alkyl halide (e.g., methyl iodide).
Studies on methionine-related compounds have shown that methylsulfonium ions can be prepared through the nucleophilic addition of methylthio reagents to electrophiles like styrene (B11656) oxide. nih.gov These sulfonium ions are effective leaving groups and can undergo subsequent substitution or elimination reactions. For example, heating methylsulfonium ions derived from styrene oxide can lead to rearranged products. nih.gov In the context of (R)-2-amino-3-(methylthio)propan-1-ol analogues, the formation of a sulfonium salt would render the carbon backbone susceptible to attack by nucleophiles or elimination to form an alkene, depending on the reaction conditions and the substrate structure.
Exploration of Structurally Diverse Analogues and Homologues of this compound
The structural framework of (R)-2-amino-3-(methylthio)propan-1-ol allows for the synthesis of a wide array of analogues and homologues by modifying the carbon skeleton or the substituents on the heteroatoms.
Homologues: Homologues can be synthesized by altering the length of the carbon chain. For example, 3-(methylthio)-1-propanol (methionol), which lacks the C2-amino group, is a known flavor compound produced by yeasts from methionine. nih.govwikipedia.org The synthesis of higher homologues, such as (R)-2-amino-4-(methylthio)butan-1-ol, could be envisioned starting from corresponding amino acid homologues.
Analogues: Structural analogues can be created by changing the nature of the groups attached to the sulfur, nitrogen, or oxygen atoms, or by replacing the propanol (B110389) backbone.
S-Alkylation Variants: The methyl group on the sulfur can be replaced with other alkyl groups (e.g., ethyl, propyl). For example, the synthesis of (R)-2-amino-3-(ethylthio)propan-1-ol could be achieved from S-ethyl-L-cysteine via reduction of its corresponding ester.
N-Alkylation Variants: As discussed in section 5.1, various N-alkyl and N-acyl analogues can be readily prepared. The compound 3-(methylamino)-1-(2-thienyl)propan-1-ol is a known intermediate in the synthesis of pharmaceuticals, highlighting the importance of N-methylated analogues with different backbone structures. google.com
Thiol Analogues: The methylthio ether can be replaced with a thiol group (-SH). For instance, 2-amino-1,3-propanedithiol has been synthesized, representing a dithiol analogue of the core structure. nih.gov
Phenylalaninol Analogues: Replacing the 3-(methylthio)propyl side chain with a benzyl (B1604629) group gives (S)-2-amino-3-phenyl-1-propanol (L-phenylalaninol), a widely used chiral building block in asymmetric synthesis. sigmaaldrich.comsigmaaldrich.com
The synthesis of these diverse structures often relies on established synthetic methodologies, including chiral resolution, enzymatic synthesis, or asymmetric synthesis starting from achiral precursors to ensure the desired stereochemistry. smolecule.com
Biochemical Research Applications and Enzymatic Interaction Studies in Vitro
Investigation of (R)-2-Amino-3-(methylthio)propan-1-OL HCl as a Substrate or Inhibitor in Enzyme Assays
This compound serves as an important molecule for investigating the specificity and activity of various enzymes, particularly those involved in amino acid and alcohol metabolism. Due to its structural similarity to L-methionine, it is often studied in the context of enzymes that recognize methionine.
One area of investigation is its interaction with aminopeptidases. Methionine aminopeptidases (MetAPs) are enzymes that cleave the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation. jenabioscience.comnih.govyoutube.com The study of inhibitors for these enzymes is significant, as their activity is essential for bacterial survival, making them a potential target for novel antibiotics. jenabioscience.comnih.govfrontiersin.org While specific inhibitory constants (Ki) for this compound against MetAPs are not extensively documented in publicly available literature, its structural analogy to methionine suggests it could act as a competitive inhibitor. The general mechanism of such inhibition would involve the compound binding to the active site of the enzyme, thereby preventing the natural substrate from binding.
Furthermore, the alcohol group in this compound makes it a potential substrate for alcohol dehydrogenases (ADHs). For instance, research on Oenococcus oeni, a bacterium found in wine, has identified an NADH-dependent ADH that is involved in the reduction of methional to methionol (B20129) (3-(methylthio)propan-1-ol). nih.gov This suggests that (R)-2-Amino-3-(methylthio)propan-1-OL could potentially be a substrate for the reverse reaction, the oxidation of the alcohol to the corresponding aldehyde, or could act as an inhibitor of this or other ADHs. Studies on the effect of various amino acids on yeast and rat liver ADH activity have shown that methionine can enhance ADH activity, indicating the potential for its derivatives to interact with these enzymes. scilit.com
Below is a table summarizing the potential enzymatic interactions of this compound based on studies of related compounds.
| Enzyme Class | Specific Enzyme Example | Potential Interaction | Basis of Interaction |
| Aminopeptidases | Methionine Aminopeptidase (MetAP) | Competitive Inhibitor | Structural similarity to L-methionine, blocking the active site. |
| Alcohol Dehydrogenases | Oenococcus oeni ADH | Substrate/Inhibitor | Presence of a primary alcohol group, similar to methionol. |
Receptor Binding Studies and Ligand-Receptor Interactions with this compound (excluding pharmacological effects)
The study of ligand-receptor interactions is fundamental to understanding cellular signaling and communication. This compound, as an analog of L-methionine, is a candidate for investigating receptors that bind amino acids or their derivatives. The methionine side chain is known to participate in important interactions within protein binding pockets, including interactions with aromatic residues. wikipedia.org
While specific receptor binding data for this compound is limited, studies on related molecules provide insights into its potential interactions. For example, the binding of ligands to retinoic acid receptors has been shown to be influenced by specific methionine residues within the binding pocket. nih.gov This highlights the importance of the methylthio group in mediating protein-ligand interactions. The flexible and hydrophobic nature of the methionine side chain allows it to adapt to various binding partners. google.com
It is plausible that this compound could be used in competitive binding assays to probe the binding sites of receptors that recognize L-methionine or other structurally similar amino acids. In such assays, the displacement of a labeled ligand by this compound would indicate binding to the receptor, and the concentration at which this occurs could be used to determine its binding affinity (Kd or IC50).
The table below outlines potential receptor interaction studies for this compound.
| Receptor Class | Potential Study Type | Information Gained |
| Amino Acid Receptors | Competitive Binding Assay | Binding affinity (Kd, IC50) and specificity for methionine-binding receptors. |
| Orphan Receptors | Screening Assay | Identification of novel receptors that bind small amino acid-like molecules. |
In Vitro Analysis of Metabolic Pathways Involving Methylthio-Containing Amino Alcohols, e.g., Methionol
The in vitro analysis of metabolic pathways provides a controlled system to understand the biotransformation of compounds. The metabolism of methylthio-containing amino alcohols like methionol, which is closely related to (R)-2-Amino-3-(methylthio)propan-1-OL, is often linked to the metabolism of L-methionine. wikipedia.org
L-methionine is a precursor for the synthesis of higher alcohols in various microorganisms through pathways like the Ehrlich pathway. nih.govresearchgate.net This pathway involves the transamination of the amino acid to its corresponding α-keto acid, followed by decarboxylation to an aldehyde, and finally reduction to an alcohol. In the context of L-methionine, this would lead to the formation of methionol.
In vitro studies using cell-free extracts or purified enzymes can elucidate the specific enzymes and cofactors involved in these transformations. For example, the conversion of L-methionine to S-adenosyl-L-methionine (SAM) is a key step in its metabolism, catalyzed by SAM synthetase. nih.govnih.gov While (R)-2-Amino-3-(methylthio)propan-1-OL lacks the carboxyl group of methionine, its methylthio group could still be a site for metabolic modification. In vitro metabolic systems, such as liver microsomes or hepatocytes, can be used to investigate potential metabolic fates, such as S-oxidation.
A simplified representation of a potential metabolic pathway for related compounds is shown below:
| Precursor | Intermediate | Product | Key Enzyme Class |
| L-Methionine | α-Keto-γ-(methylthio)butyric acid | Methional | Aminotransferase |
| Methional | Methionol | 3-(methylthio)-1-propanol | Alcohol Dehydrogenase |
Application of this compound in Chemical Biology as a Molecular Probe
In chemical biology, molecular probes are essential tools for studying biological systems. This compound can serve as a scaffold for the development of such probes. Its functional groups—the amino and hydroxyl groups—provide handles for chemical modification, such as the attachment of fluorescent dyes or other reporter groups.
Methionine analogs are increasingly being used to create fluorescently labeled proteins. jenabioscience.comnih.govresearchgate.net By incorporating a fluorescently tagged version of (R)-2-Amino-3-(methylthio)propan-1-OL into a biological system, it may be possible to visualize the localization and dynamics of proteins or receptors that interact with it. For example, a fluorescent derivative could be used in fluorescence polarization assays to study ligand-receptor binding or in fluorescence microscopy to image cellular uptake and distribution.
The synthesis of such probes would involve coupling a fluorescent moiety to either the amino or hydroxyl group of the parent molecule. The choice of fluorophore would depend on the specific application, with considerations for factors like quantum yield, photostability, and spectral properties.
The table below summarizes the potential applications of this compound as a molecular probe.
| Probe Type | Application | Principle |
| Fluorescently Labeled Analog | Fluorescence Microscopy | Visualization of cellular uptake and localization. |
| Fluorescently Labeled Analog | Fluorescence Polarization Assay | Quantifying binding interactions with proteins or receptors. |
| Biotinylated Analog | Affinity Purification | Isolation of binding partners from complex biological mixtures. |
Advanced Analytical Methodologies for Characterization of R 2 Amino 3 Methylthio Propan 1 Ol Hcl
High-Resolution Spectroscopic Characterization
High-resolution spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of (R)-2-Amino-3-(methylthio)propan-1-OL HCl. These techniques provide detailed information about the connectivity of atoms, molecular weight, and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected signals in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would correspond to the protons of the methylthio group, the methylene (B1212753) and methine protons of the propanol (B110389) backbone, and the exchangeable protons of the amino and hydroxyl groups. The hydrochloride salt form will influence the chemical shifts of protons near the amino group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, four distinct signals are expected, corresponding to the methyl carbon of the methylthio group, the two carbons of the propanol backbone, and the carbon attached to the sulfur atom. The chemical shifts are influenced by the electronegativity of the attached heteroatoms (oxygen, nitrogen, and sulfur).
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
Note: The following chemical shifts are predicted based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |
| CH₃-S | ~2.1 | ~15 | Singlet |
| S-CH₂ | ~2.7 | ~38 | Multiplet |
| CH-NH₃⁺ | ~3.3 | ~55 | Multiplet |
| CH₂-OH | ~3.6 | ~65 | Multiplet |
| NH₃⁺ | Variable | - | Broad Singlet |
| OH | Variable | - | Singlet |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) would be employed to generate the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula (C₄H₁₂NOS⁺ for the free base).
The fragmentation of the molecular ion upon collision-induced dissociation (CID) provides valuable structural information. Key fragmentation pathways for amino alcohols often involve the loss of small neutral molecules such as water (H₂O) and ammonia (B1221849) (NH₃). Cleavage of the carbon-carbon bonds in the propanol backbone is also expected. The presence of the methylthio group will lead to characteristic fragments.
Interactive Data Table: Expected Mass Spectrometry Data for (R)-2-Amino-3-(methylthio)propan-1-OL
| Ion | m/z (Mass-to-Charge Ratio) | Identity |
| [M+H]⁺ | 122.07 | Protonated Molecular Ion |
| [M+H - H₂O]⁺ | 104.06 | Loss of Water |
| [M+H - NH₃]⁺ | 105.06 | Loss of Ammonia |
| [CH₂OH]⁺ | 31.02 | Hydroxymethyl Cation |
| [CH₃S]⁺ | 47.00 | Methylthio Cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. The presence of the hydrochloride salt will cause the N-H stretching vibrations of the primary amine to appear as a broad band characteristic of an ammonium (B1175870) salt (R-NH₃⁺).
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200-3600 (Broad) |
| N-H (Ammonium) | Stretching | 2800-3200 (Broad) |
| C-H (Alkyl) | Stretching | 2850-2960 |
| N-H (Ammonium) | Bending | 1500-1600 |
| C-O (Alcohol) | Stretching | 1000-1260 |
| C-S (Thioether) | Stretching | 600-800 |
Chromatographic Techniques for Separation and Purity
Chromatographic methods are essential for separating the target compound from impurities and for determining its enantiomeric purity, a critical parameter for chiral molecules.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For the analysis of this compound, a variety of CSPs could be employed, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptides. uni.lu
The method development involves optimizing the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol) and the flow rate to achieve baseline separation of the (R) and (S) enantiomers. Detection is commonly performed using a UV detector. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram.
Gas Chromatography (GC) for Volatile Derivatives and Enantiomeric Excess
Gas Chromatography (GC) can also be used for enantiomeric purity assessment, particularly after converting the non-volatile amino alcohol into a more volatile derivative. Derivatization is a crucial step and often involves reacting the amino and hydroxyl groups with a suitable reagent to increase volatility. Common derivatization agents for amino alcohols include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents.
The separation of the derivatized enantiomers is achieved on a chiral capillary column. The choice of the chiral stationary phase is critical for achieving separation. The enantiomeric excess is determined by comparing the peak areas of the derivatized (R) and (S) enantiomers.
Liquid Chromatography-Mass Spectrometry (LC-MS) in Reaction Monitoring and Degradation Studies
Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool in pharmaceutical development, offering high sensitivity and selectivity for the analysis of complex mixtures. In the context of this compound, LC-MS is crucial for monitoring the progress of its synthesis and for identifying potential degradation products under various stress conditions.
Reaction Monitoring:
The synthesis of chiral amino alcohols can be effectively monitored using LC-MS to ensure the complete conversion of starting materials and to identify the formation of any byproducts. acs.orgnih.gov For instance, in the synthesis of 1,2-amino alcohols, reaction progress can be tracked by high-performance liquid chromatography (HPLC). acs.org A typical HPLC method for monitoring the synthesis of a related amino alcohol, 2-(2-Chloroethyl)aniline from 2-aminophenethyl alcohol, is detailed in the table below. orgsyn.org While specific conditions for this compound are not publicly available, a similar approach would be employed.
| Parameter | Value |
| Column | YMC Pro Pack C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile / 10 mM Phosphate Buffer (pH 6.5) |
| Gradient | 30% to 70% Acetonitrile over 18 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 40 °C |
| This table illustrates a typical HPLC method for monitoring the synthesis of a related amino alcohol, providing a model for the analysis of this compound. orgsyn.org |
The use of a mass spectrometer in conjunction with HPLC allows for the confirmation of the mass of the desired product and any impurities, providing a higher degree of confidence in the analytical results.
Degradation Studies:
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradants that may form under storage or upon administration. The degradation of sulfur-containing amino acids and their derivatives can proceed through various pathways, including oxidation of the sulfur atom. nih.govnih.gov
In a hypothetical forced degradation study of this compound, the compound would be subjected to stress conditions such as acid, base, oxidation, heat, and light. LC-MS would then be used to separate and identify the resulting degradation products. Potential degradation pathways could involve the oxidation of the methylthio group to a sulfoxide (B87167) or sulfone.
| Stress Condition | Potential Degradation Product |
| Oxidative (e.g., H₂O₂) | (R)-2-Amino-3-(methylsulfinyl)propan-1-ol |
| (R)-2-Amino-3-(methylsulfonyl)propan-1-ol | |
| Acid/Base Hydrolysis | Potential for rearrangement or other reactions |
| Thermal | Decomposition products |
| Photolytic | Photodegradation products |
| This table outlines potential degradation products of this compound that could be identified using LC-MS in forced degradation studies, based on the known chemistry of sulfur-containing amino acids. nih.govnih.gov |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of the absolute configuration of a chiral molecule. For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous assignment of the (R)-configuration at the chiral center.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this data reveals the precise location of each atom in the crystal lattice. The crystal structure of a related compound, L-methionine, has been extensively studied. nih.govnih.gov In the crystal structure of α-DL-methionine, for example, the molecules are arranged in layers with specific hydrogen bonding patterns. ias.ac.in
While the specific crystallographic data for this compound is not publicly documented, a representative table of crystallographic parameters for a related amino acid, L-methionine L-methioninium hydrogen maleate, is provided below to illustrate the type of information obtained from such an analysis. nih.gov
| Parameter | Value (for L-methionine L-methioninium hydrogen maleate) |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| a (Å) | 9.941(1) |
| b (Å) | 4.668(2) |
| c (Å) | 17.307(1) |
| β (˚) | 95.27(1) |
| Volume (ų) | 798.9 |
| Z | 2 |
| This table presents crystallographic data for a related amino acid complex, L-methionine L-methioninium hydrogen maleate, as an example of the data obtained from X-ray crystallography. nih.gov |
The solid-state structure also reveals important information about intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound, including its solubility and melting point.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, sulfur, and chlorine are compared to the theoretical values calculated from the molecular formula.
The molecular formula for this compound is C₄H₁₂ClNOS. The theoretical elemental composition can be calculated based on the atomic weights of the constituent elements. man.ac.ukdavidson.eduillinois.edustackexchange.comyoutube.com
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 12.011 | 4 | 48.044 | 30.49 |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 7.68 |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 22.50 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.89 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 10.15 |
| Sulfur (S) | 32.06 | 1 | 32.06 | 20.35 |
| Total | 157.659 | 100.00 | ||
| This table details the theoretical elemental composition of this compound, calculated from its molecular formula. man.ac.ukdavidson.eduillinois.edustackexchange.comyoutube.com |
Experimental results from elemental analysis should closely match these theoretical values, typically within a margin of ±0.4%, to confirm the stoichiometric purity of the compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations on (R)-2-Amino-3-(methylthio)propan-1-OL HCl Conformations and Electronic Properties
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of a molecule. For this compound, these calculations can predict its most stable three-dimensional structures and its electronic nature.
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding a molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For amino acid derivatives, the HOMO is often localized on the amino group, indicating its nucleophilic character. electrochemsci.org The presence of the electron-withdrawing protonated amine group in the HCl salt form would lower the energy of the HOMO, making the molecule less prone to oxidation.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Characteristic | Implication |
|---|---|---|
| HOMO Energy | Lowered due to protonation | Reduced nucleophilicity of the amino group |
| LUMO Energy | Relatively unaffected | Susceptibility to nucleophilic attack at electrophilic sites |
| HOMO-LUMO Gap | Larger than the free base | Increased kinetic stability |
Molecular Dynamics Simulations of this compound in Solvents and Biological Environments
Molecular dynamics (MD) simulations can model the behavior of this compound in complex environments, such as in aqueous solution or near a biological membrane. These simulations provide a dynamic picture of the molecule's interactions with its surroundings.
In an aqueous solvent, the protonated amine and hydroxyl groups of this compound would form strong hydrogen bonds with water molecules. nih.govacs.org The chloride counter-ion would also be solvated by water. The methylthio group, being more hydrophobic, would have a weaker interaction with water. MD simulations of amino acids in water have shown that the solute can influence the local structure and dynamics of the surrounding water molecules. acs.orgacs.org
In a biological environment, such as near a protein surface or a cell membrane, the interactions would be more complex. The charged amino group could form salt bridges with negatively charged residues on a protein, while the hydroxyl group could act as a hydrogen bond donor or acceptor. The methylthio group could participate in hydrophobic interactions. MD simulations are instrumental in understanding how small molecules like this bind to biological targets.
In Silico Prediction of Reactivity and Reaction Mechanisms Involving this compound
Computational methods can be used to predict the reactivity of this compound and to elucidate the mechanisms of its potential reactions. The molecule possesses several reactive sites: the primary alcohol, the protonated primary amine, and the thioether group.
The primary alcohol can undergo oxidation to an aldehyde or carboxylic acid, or it can be esterified. The protonated amine is generally unreactive as a nucleophile, but upon deprotonation to the free amine, it can participate in reactions such as acylation and alkylation. The sulfur atom of the methylthio group is nucleophilic and can be oxidized to a sulfoxide (B87167) or sulfone, or it can be alkylated to form a sulfonium (B1226848) salt.
Computational tools can model the transition states of these potential reactions, providing insights into the reaction kinetics and thermodynamics. researchgate.netlhasalimited.org This information is valuable for understanding the molecule's stability and potential metabolic pathways.
Table 2: Predicted Reactivity of Functional Groups in this compound
| Functional Group | Potential Reactions |
|---|---|
| Primary Alcohol (-CH2OH) | Oxidation, Esterification |
| Protonated Amine (-NH3+) | Unreactive as a nucleophile |
| Free Amine (-NH2) | Acylation, Alkylation |
Computational Design and Virtual Screening of Novel this compound Derivatives
The principles of computational chemistry can be applied to the rational design of novel derivatives of this compound with potentially enhanced or modified properties. This process often involves creating a virtual library of related compounds and then using computational methods to screen them for desired characteristics. nih.govsemanticscholar.orgeddc.sg
For example, if the goal is to design a derivative with improved binding affinity to a specific biological target, one could start by modifying the parent molecule in silico. Modifications could include changing the length of the carbon chain, substituting the methyl group on the sulfur, or adding functional groups to the amino or hydroxyl moieties.
These virtual derivatives can then be subjected to high-throughput virtual screening, which uses computational techniques like molecular docking to predict how well each molecule will bind to the target. eddc.sgu-tokyo.ac.jp The most promising candidates from the virtual screen can then be synthesized and tested experimentally, saving significant time and resources compared to traditional drug discovery methods. This approach has been successfully used to identify novel inhibitors for various biological targets. nih.gov
Emerging Research Directions and Future Prospects
Green Chemistry Approaches in the Synthesis of (R)-2-Amino-3-(methylthio)propan-1-OL HCl and its Analogues
The push for sustainable chemical manufacturing has spurred significant research into green chemistry approaches for producing chiral amino alcohols. Traditional synthetic methods often rely on harsh conditions and stoichiometric reagents, while modern approaches prioritize efficiency, safety, and reduced environmental impact. nih.gov
Biocatalysis and Chemoenzymatic Synthesis
A primary focus of green synthesis is the use of enzymes and whole-cell biocatalysts, which offer high enantioselectivity and operate under mild conditions. nih.gov The synthesis of chiral amino alcohols is a field where biocatalysis has shown immense potential. mdpi.comnih.gov Engineered amine dehydrogenases (AmDHs) have been successfully used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with excellent enantiomeric excess (>99% ee). nih.govfrontiersin.orgacs.org This method is highly efficient and uses ammonia (B1221849) as a clean and inexpensive amino donor. nih.gov
Chemoenzymatic strategies, which combine chemical and enzymatic steps, are also gaining prominence. nih.gov For instance, a synthetically accessible L-methionine analog can serve as a precursor for the diastereoselective enzymatic synthesis of S-adenosyl-L-methionine (SAM) analogs, a process that highlights the synergy between chemical and biological transformations. nih.gov Similarly, the conversion of abundant, renewable feedstocks like L-phenylalanine into enantiomerically pure 1,2-amino alcohols has been demonstrated using multi-enzyme cascades, showcasing a sustainable route to high-value chiral molecules. acs.org The enzymatic synthesis of (R)-2-Amino-3-(methylthio)propan-1-OL has been specifically noted as a viable production method. smolecule.com
Multicomponent reactions (MCRs) represent another green chemistry tool, valued for their atom economy and ability to construct complex molecules in a single step under mild conditions. nih.gov
Table 1: Comparison of Green Synthesis Approaches for Chiral Amino Alcohols
| Approach | Key Features | Catalyst/System | Example Application | Reference(s) |
|---|---|---|---|---|
| Biocatalytic Reductive Amination | High enantioselectivity (>99% ee), mild conditions, uses ammonia as amino donor. | Engineered Amine Dehydrogenases (AmDHs) | Synthesis of (S)-configured vicinal amino alcohols from α-hydroxy ketones. | nih.govfrontiersin.orgacs.org |
| Whole-Cell Biotransformation | Utilizes the entire metabolic machinery of a microorganism, cofactor regeneration is internal. | Rhodococcus erythropolis, Saccharomyces cerevisiae | Reduction of ketones to chiral alcohols with high yield and diastereomeric purity. | mdpi.comresearchgate.net |
| Chemoenzymatic Synthesis | Combines the versatility of chemical synthesis with the selectivity of biocatalysis. | Palladium catalysts + Enzymes (e.g., PrnC) | Synthesis of functionalized molecules like fungicide analogs. | nih.gov |
| Enzymatic Cascades | Multiple enzymatic reactions in one pot, high atom economy, uses renewable feedstocks. | Deaminase, Decarboxylase, Epoxidase, Hydrolase | Conversion of L-phenylalanine to enantiopure 2-phenylglycinol. | acs.org |
Integration of this compound into Supramolecular Chemistry and Materials Science
The unique bifunctional structure of amino alcohols, possessing both an amino (-NH2) and a hydroxyl (-OH) group, makes them valuable building blocks in supramolecular chemistry and materials science. scbt.com These groups can act as hydrogen bond donors and acceptors, facilitating the self-assembly of complex, ordered structures.
While direct research on this compound in these fields is nascent, its structural features suggest significant potential.
Functional Polymers and Surfactants: The dual functionality of amino alcohols allows for the creation of polymers and surfactants with unique properties that can enhance material performance and stability. scbt.com
Surface Modification: Amino alcohols are employed to modify surfaces, improve adhesion, and create materials with specific reactivities. scbt.com The thioether group in this compound offers an additional anchor point, particularly for binding to gold surfaces, opening avenues in sensor and electronics applications.
Chiral Ligand Synthesis: Chiral amino alcohols are crucial precursors for synthesizing ligands like bisoxazolines (BOX) and pybox, which are highly effective in asymmetric catalysis. nih.gov The specific stereochemistry of this compound could be used to develop novel catalysts for stereoselective reactions.
Phase-Change Materials: Structurally related amino alcohols, such as 2-amino-2-methyl-1,3-propanediol (B94268) (AMPD), have been investigated as solid-solid phase change materials for thermal energy storage, demonstrating remarkable supercooling behavior and high latent heat. mdpi.com
Table 2: Potential Applications in Supramolecular Chemistry and Materials Science
| Application Area | Relevant Functional Groups | Potential Role of this compound |
|---|---|---|
| Self-Assembled Monolayers | Amino (-NH2), Thioether (-S-CH3) | Formation of ordered layers on surfaces (e.g., gold) for sensors or electronics. |
| Chiral Catalysis | Amino (-NH2), Hydroxyl (-OH) | Precursor for novel axially chiral BOX or PyBox ligands for asymmetric synthesis. |
| Functional Polymers | Amino (-NH2), Hydroxyl (-OH) | Monomer unit to impart chirality and specific binding properties into polymer chains. |
| Crystal Engineering | Amino (-NH2), Hydroxyl (-OH) | Directing the formation of specific crystalline structures through hydrogen bonding. |
Development of Machine Learning and AI-Assisted Synthesis Strategies for Chiral Amino Alcohols
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis, from planning routes to optimizing reactions. nih.gov This is particularly impactful for complex, multi-step syntheses of chiral molecules like amino alcohols.
Beyond synthesis, AI is also being used to understand and predict the properties of chiral molecules. By combining genetic algorithms and hierarchical clustering, researchers have improved the analysis of chiroptical spectra, leading to more reliable assignments of absolute configuration for complex molecules. aihub.org Other AI approaches, like reinforcement learning, are being used to design chiral nanostructures with specific optical properties, which could be used for enhanced chiral sensing. eurekalert.orgoejournal.org For biocatalysis, ML is instrumental in engineering enzyme binding pockets to accept new substrates or alter stereoselectivity, directly aiding the synthesis of specific chiral amino alcohols. acs.org
Table 3: AI and Machine Learning in Chiral Synthesis
| AI/ML Application | Technique/Model | Objective | Reference(s) |
|---|---|---|---|
| Retrosynthesis Planning | Neural Networks, Graph-based models | Predicts viable synthetic routes to a target molecule. | nih.gov |
| Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Finds optimal reaction conditions (temperature, catalyst, solvent) for maximum yield and selectivity. | illinois.edu |
| Property Prediction | Logistic Regression, Genetic Algorithms | Predicts spectroscopic properties (e.g., photo-CIDNP, circular dichroism) to determine stereochemistry. | aihub.orgacs.org |
| Enzyme Engineering | Machine Learning-aided Directed Evolution | Designs smaller, more effective mutant libraries to create biocatalysts with improved activity and selectivity. | nih.govacs.org |
Interdisciplinary Research at the Interface of Organic Chemistry and Biotechnology with this compound
The synthesis and application of this compound exemplifies the powerful synergy between organic chemistry and biotechnology. nih.gov This interdisciplinary approach leverages the strengths of both fields to achieve outcomes that would be difficult for either to accomplish alone.
Biotechnology provides the tools for highly selective chiral synthesis. Fermentation processes produce essential amino acids like L-methionine from simple sugar sources, which serve as inexpensive, renewable starting materials. researchgate.net Genetic engineering then allows scientists to create tailor-made enzymes, such as amine dehydrogenases or ketoreductases, that can convert these precursors or their chemically-modified analogs into high-value chiral products with near-perfect stereocontrol. nih.govmdpi.comfrontiersin.org This biocatalytic approach avoids many of the challenges of traditional asymmetric synthesis, such as the need for expensive metal catalysts or chiral auxiliaries. nih.gov
Organic chemistry contributes by designing and creating novel substrates that may not exist in nature but can be acted upon by engineered enzymes. nih.gov This expands the scope of biocatalysis beyond natural pathways. Furthermore, organic chemists develop methods to integrate enzymatic steps into multi-step synthetic sequences, creating efficient chemoenzymatic processes. nih.gov For example, a chemical reaction might be used to create a prochiral ketone, which is then stereoselectively reduced by an enzyme to form the desired chiral alcohol. This collaboration allows for the sustainable and efficient production of complex molecules like this compound and its derivatives for use in pharmaceuticals and materials science. nih.govsmolecule.com
Table 4: Examples of Organic Chemistry-Biotechnology Interdisciplinary Research
| Research Area | Organic Chemistry Contribution | Biotechnology Contribution | Combined Goal | Reference(s) |
|---|---|---|---|---|
| Chiral Amine Synthesis | Synthesis of prochiral α-hydroxy ketones. | Engineered amine dehydrogenases (AmDHs) for asymmetric amination. | Enantiopure vicinal amino alcohols. | acs.org |
| Renewable Feedstocks | Development of downstream processing and purification. | Fermentative production of amino acids (e.g., L-phenylalanine) from glucose. | Sustainable synthesis of chiral building blocks. | acs.org |
| Novel Biocatalysis | Design of synthetic L-methionine analogs. | Use of halogenase enzymes to create SAM analogs. | In-situ generation of functionalized biomolecules. | nih.gov |
| Metabolic Engineering | N/A | Understanding and engineering amino acid degradation and synthesis pathways. | Production of higher alcohols and novel amino acids. | nih.govnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
